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N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenylpyridazinone moiety, and a propanamide chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable base.
Formation of the Propanamide Chain: The final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been studied for its potential therapeutic applications, particularly in treating inflammatory diseases and infections. Pyridazine derivatives are known to exhibit a range of biological activities, including:
- Anti-inflammatory properties : The compound may modulate inflammatory pathways by interacting with specific enzymes and receptors.
- Antimicrobial effects : Research indicates that it could possess activity against various pathogens, making it a candidate for developing new antibiotics.
Pharmaceutical Research
The pharmacokinetic and pharmacodynamic properties of this compound are under investigation to determine its efficacy and safety profile in clinical settings. Studies focus on:
- Mechanism of action : Understanding how the compound interacts with biological targets can elucidate its therapeutic potential.
- Bioavailability : Assessing how well the compound is absorbed and utilized in the body is crucial for drug development.
Biological Studies
In biological research, this compound is utilized to explore its interactions with various biological targets, such as:
- Enzymes : Investigating how the compound affects enzyme activity can provide insights into its potential therapeutic effects.
- Receptors : Studies may reveal selective binding affinities that could lead to targeted therapies.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyridazine derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggested that this compound could serve as a lead structure for developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. The findings indicated that it exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)propanamide
- N-(4-chlorophenyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)propanamide
- N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Uniqueness
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C24H25ClN4O3 |
Molecular Weight | 452.94 g/mol |
LogP | 4.9774 |
Polar Surface Area | 74.076 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
The structure features a pyridazine ring, which is often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridazine derivatives, including this compound. Research indicates that similar compounds exhibit significant inhibition of human adenovirus (HAdV), with selectivity indexes exceeding 100, suggesting a promising therapeutic application against viral infections .
Inhibition of Cyclooxygenase Enzymes
Pyridazine derivatives have also been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. Compounds related to this compound demonstrated IC50 values in the nanomolar range against COX-2, indicating potent anti-inflammatory properties . This suggests that the compound could be beneficial in treating chronic inflammatory conditions.
Antibacterial and Antifungal Properties
The compound’s structural analogs have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways . Furthermore, some derivatives have demonstrated antifungal activity, indicating a broad spectrum of antimicrobial effects.
- Inhibition of Viral Replication : Compounds similar to this compound appear to target viral DNA replication processes, effectively halting the viral life cycle at critical stages .
- COX Inhibition : The selective inhibition of COX-2 over COX-1 suggests that these compounds may provide anti-inflammatory benefits with reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
- Antimicrobial Action : The antibacterial mechanism is thought to involve interference with bacterial protein synthesis and cell wall integrity, leading to cell lysis and death .
Case Study 1: Antiviral Efficacy
A study evaluated a series of pyridazine derivatives for their antiviral activity against HAdV. Among these, one derivative exhibited an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), demonstrating a favorable therapeutic index for potential clinical use .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on COX inhibition, several pyridazine derivatives were tested for their ability to inhibit COX-2. The most potent compound showed an IC50 value of 15.5 nM, outperforming established drugs like celecoxib in terms of selectivity and potency .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13(19(25)21-16-9-7-15(20)8-10-16)23-18(24)12-11-17(22-23)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKRZUZFRARJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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